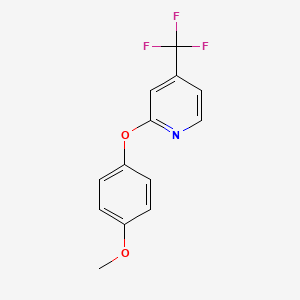

2-(4-Methoxyphenoxy)-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c1-18-10-2-4-11(5-3-10)19-12-8-9(6-7-17-12)13(14,15)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHZUXXWZHRYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The target compound’s structure necessitates the formation of a pyridine core substituted at the 2-position with a 4-methoxyphenoxy group and at the 4-position with a trifluoromethyl group. Key strategies include:

- Palladium-catalyzed cross-coupling between halogenated pyridines and phenols.

- Copper-mediated Ullmann-type reactions for aryl ether bond formation.

- Nucleophilic aromatic substitution (SNAr) leveraging electron-deficient pyridine substrates.

Each method’s efficacy, scalability, and operational constraints are discussed in subsequent sections.

Palladium-Catalyzed Cross-Coupling

Reaction Mechanism and Conditions

Palladium-catalyzed O-arylation has emerged as a versatile method for constructing aryl ether bonds. This approach employs a palladium(II) bis(dibenzylideneacetone) catalyst with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a bisphosphine ligand, facilitating the coupling of 2-chloro-4-(trifluoromethyl)pyridine with 4-methoxyphenol. The reaction proceeds via oxidative addition of the aryl chloride to palladium(0), followed by ligand exchange and reductive elimination to yield the desired product.

Optimized Procedure

A representative protocol involves:

- Catalyst system : Palladium(II) bis(dibenzylideneacetone) (2 mol%), Xantphos (4 mol%).

- Base : Cesium carbonate (2.5 equiv).

- Solvent : Toluene, heated to 100°C under nitrogen for 24 hours.

- Yield : 85% after column chromatography.

This method benefits from mild conditions and high regioselectivity, though catalyst cost and ligand sensitivity necessitate careful optimization.

Copper-Mediated Ullmann Reaction

Traditional Ullmann Coupling

Copper(I) iodide catalyzes the coupling of aryl halides with phenols under strongly basic conditions. For 2-chloro-4-(trifluoromethyl)pyridine and 4-methoxyphenol, the reaction proceeds in dimethyl sulfoxide (DMSO) at 120°C with trans-N,N’-dimethylcyclohexane-1,2-diamine (DMEDA) as a ligand.

Performance Metrics

- Catalyst : Copper(I) iodide (10 mol%), DMEDA (20 mol%).

- Base : Potassium phosphate tribasic (3 equiv).

- Solvent : DMSO, 120°C, 48 hours.

- Yield : 75% after extraction.

While cost-effective, prolonged reaction times and elevated temperatures limit scalability.

Nucleophilic Aromatic Substitution (SNAr)

Substrate Activation

The electron-withdrawing trifluoromethyl group at the pyridine’s 4-position activates the 2-chloro substituent toward nucleophilic displacement. 4-Methoxyphenol, deprotonated by potassium carbonate, attacks the electrophilic carbon, displacing chloride.

Operational Parameters

- Base : Potassium carbonate (3 equiv).

- Solvent : N,N-dimethylformamide (DMF), 150°C, 12 hours.

- Yield : 60% after recrystallization.

SNAr avoids transition metals but requires harsh conditions, risking substrate decomposition.

Comparative Analysis of Methods

Table 1 summarizes critical parameters across methodologies:

| Parameter | Palladium-Catalyzed | Ullmann Reaction | SNAr |

|---|---|---|---|

| Catalyst Cost | High | Moderate | None |

| Reaction Temperature (°C) | 100 | 120 | 150 |

| Time (Hours) | 24 | 48 | 12 |

| Yield (%) | 85 | 75 | 60 |

| Scalability | Excellent | Moderate | Limited |

Palladium catalysis offers superior efficiency, whereas SNAr provides a metal-free alternative at the expense of yield.

Experimental Procedures and Optimization

Large-Scale Palladium-Catalyzed Synthesis

Adapted from, a kilogram-scale procedure demonstrates practical viability:

- Charge 2-chloro-4-(trifluoromethyl)pyridine (1.0 kg, 5.2 mol), 4-methoxyphenol (0.7 kg, 5.7 mol), palladium(II) bis(dibenzylideneacetone) (23 g, 0.025 mol), Xantphos (58 g, 0.10 mol), and cesium carbonate (4.2 kg, 13 mol) into toluene (10 L).

- Heat at 100°C under N₂ for 24 hours.

- Cool, filter through Celite, and concentrate.

- Purify via silica gel chromatography (ethyl acetate/hexane) to isolate 1.36 kg (85% yield).

Characterization and Analytical Data

Spectroscopic Properties

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >99% purity using a C18 column (acetonitrile/water gradient).

Applications and Derivatives

2-(4-Methoxyphenoxy)-4-(trifluoromethyl)pyridine serves as a precursor to kinase inhibitors targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Structural analogs exhibit enhanced bioavailability and selectivity, underscoring the scaffold’s versatility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of phenol or quinone derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 2-(4-Methoxyphenoxy)-4-(trifluoromethyl)pyridine is in the field of agrochemicals. The compound demonstrates significant herbicidal properties, particularly against grassy weeds. Its effectiveness is attributed to its ability to inhibit specific enzymes involved in plant growth, making it suitable for pre-emergent and post-emergent weed control strategies.

Case Study: Herbicidal Efficacy

- Compound : this compound

- Target Weeds : Perennial grassy weeds

- Mechanism : Inhibition of acetolactate synthase (ALS) pathway

- Results : Demonstrated superior control over similar compounds at equivalent dosages, indicating a broader spectrum of activity .

Pharmaceutical Applications

In addition to its agrochemical uses, this compound has potential applications in the pharmaceutical industry. The compound's unique structure allows for interactions with biological targets, which can lead to the development of new therapeutic agents.

Case Study: Antimicrobial Activity

- Compound : this compound derivatives

- Target : Bacterial strains resistant to conventional antibiotics

- Mechanism : Disruption of bacterial cell wall synthesis

- Results : Some derivatives exhibited significant antimicrobial activity, suggesting potential for further development into antibiotic agents .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

| Application Area | Compound | Target | Mechanism | Results |

|---|---|---|---|---|

| Agrochemicals | This compound | Grassy weeds | ALS inhibition | Superior control compared to similar compounds |

| Pharmaceuticals | Derivatives of this compound | Antibiotic-resistant bacteria | Cell wall synthesis disruption | Significant antimicrobial activity observed |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine and analogous pyridine derivatives:

Key Findings:

Substituent Effects on Physicochemical Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to chloro or nitro substituents . Bulky substituents (e.g., dichlorophenyl in ) reduce solubility but may improve target binding specificity.

Synthetic Challenges: Introducing -CF₃ groups often requires specialized reagents (e.g., trifluoromethylation agents), as seen in the synthesis of UDO and 2-(1-(4-methoxyphenyl)-vinyl)pyridine . Methoxyphenoxy attachment may involve nucleophilic aromatic substitution or coupling reactions, similar to methods in .

Biological Relevance: Trifluoromethylpyridines are prominent in drug discovery due to their bioavailability and resistance to oxidative metabolism . Methoxyphenoxy derivatives are less common in medicinal chemistry but may offer unique hydrogen-bonding interactions for target engagement.

Biological Activity

2-(4-Methoxyphenoxy)-4-(trifluoromethyl)pyridine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a methoxyphenoxy group and a trifluoromethyl group, which are critical for its biological activity. The presence of these functional groups can influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with cellular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Key Mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The interaction with the colchicine binding site on β-tubulin is a significant pathway for anticancer activity .

- Modulation of Ion Channels : Some derivatives have been noted for their ability to modulate sodium channels, indicating potential applications in treating neurological disorders .

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Effects : Preliminary studies suggest that the compound exhibits cytotoxicity against various human tumor cell lines, potentially through mechanisms involving tubulin inhibition.

- Antimicrobial Properties : Some derivatives show promise as antimicrobial agents, although specific data on this compound is limited.

- Neuroprotective Effects : The modulation of neurotransmitter systems suggests potential neuroprotective effects, although further research is needed.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related pyridine compounds against human tumor cell lines, revealing that modifications in substituents significantly affected their potency. For instance, compounds with methoxy substitutions demonstrated enhanced activity compared to those without .

- Tubulin Binding Studies : In silico modeling and experimental assays have identified the compound's ability to bind to the colchicine site on β-tubulin, inhibiting polymerization and leading to cell cycle arrest in cancer cells .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenoxy)-4-(trifluoromethyl)pyridine, and what reaction conditions are typically employed?

- Methodological Answer : Synthesis often involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling. For NAS, the trifluoromethyl group at the 4-position of pyridine activates the ring for substitution. A typical route involves reacting 4-(trifluoromethyl)pyridine derivatives with 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Transition-metal-free approaches, such as base-promoted aryl halide activation, have also been reported for analogous pyridine derivatives, achieving yields of ~60–70% under visible light or thermal conditions .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and acetonitrile/water mobile phase to assess purity (>95% target peak area) .

- Spectroscopy : Confirm structure via -NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and -NMR (CF₃ group at δ -60 to -65 ppm) .

- Elemental Analysis : Match experimental C, H, N, and F percentages to theoretical values (e.g., C: ~50%, F: ~20%) .

Advanced Questions

Q. What strategies can optimize regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethyl group at the 4-position directs nucleophiles to the 2- or 6-positions. Use steric hindrance (e.g., bulky leaving groups) to favor substitution at the 2-position .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states. Additives like crown ethers improve reactivity with K⁺/Na⁺ bases .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., oxidation of methoxyphenoxy groups) .

Q. How do electronic effects of the trifluoromethyl and methoxyphenoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Trifluoromethyl Group : Strong electron-withdrawing effect reduces electron density at the pyridine ring, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Methoxyphenoxy Group : Electron-donating methoxy substituent increases stability of intermediates but may reduce coupling efficiency. Use Pd(OAc)₂ with SPhos ligand (2–5 mol%) in toluene/EtOH (80°C) to enhance yields .

- Data Contradictions : Conflicting reports on coupling efficiency may arise from competing NAS pathways. Monitor reaction progress via TLC to adjust catalyst loading .

Q. What are the critical considerations for handling and storing this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group .

- Safety Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS hazard code H315/H319). Neutralize spills with NaHCO₃/sand .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life. LC-MS can detect decomposition products (e.g., demethylated analogs) .

Key Notes

- Data extrapolated from structurally similar compounds (e.g., trifluoromethylpyridines with methoxy/aryloxy substituents) .

- Always validate methods with pilot-scale experiments due to substituent-specific reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.